molecular formula C17H18ClN B14130339 1-(4-Chlorophenethyl)-1,2,3,4-tetrahydroisoquinoline

1-(4-Chlorophenethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14130339
M. Wt: 271.8 g/mol
InChI Key: ZPJGWBAQVQFYLK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a 4-chlorophenethyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system

Preparation Methods

The synthesis of 1-(4-Chlorophenethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenethylamine with tetrahydroisoquinoline under specific conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-Chlorophenethyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)ethanol: This compound shares the 4-chlorophenyl group but differs in the presence of an ethanol moiety.

    4-Chlorophenyl isocyanate: Another related compound with the 4-chlorophenyl group, but it contains an isocyanate functional group. The uniqueness of this compound lies in its tetrahydroisoquinoline ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H18ClN

Molecular Weight

271.8 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C17H18ClN/c18-15-8-5-13(6-9-15)7-10-17-16-4-2-1-3-14(16)11-12-19-17/h1-6,8-9,17,19H,7,10-12H2

InChI Key

ZPJGWBAQVQFYLK-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=CC=C21)CCC3=CC=C(C=C3)Cl

Origin of Product

United States

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